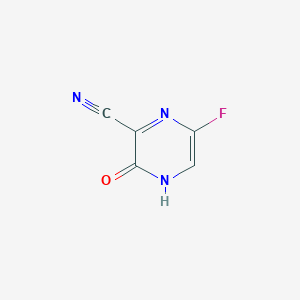
2,6-Dimethylocta-2,6-dienedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-2,6-dienedial can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethyl-2,6-octadiene using oxidizing agents such as potassium permanganate or ozone . The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-2,6-dienedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in dichloromethane, room temperature.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-2,6-octadienoic acid.
Reduction: Formation of 2,6-dimethyl-2,6-octadienol.
Substitution: Formation of 2,6-dimethyl-2,6-dibromo-octadienedial.
Scientific Research Applications
2,6-Dimethylocta-2,6-dienedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its reactive aldehyde groups.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical structure
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-2,6-dienedial involves its reactive aldehyde groups and conjugated diene system. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The conjugated diene system can participate in electrophilic addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Octadienedial, 2,6-dimethyl-, (Z,Z)-: Similar structure but with different stereochemistry.
2,7-Octadiene-1,6-diol, 2,6-dimethyl-, (E)-: Contains hydroxyl groups instead of aldehyde groups.
(E)-8-Hydroxylinalool: Similar conjugated diene system but with a hydroxyl group.
Uniqueness
2,6-Dimethylocta-2,6-dienedial is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This combination of features makes it particularly useful in synthetic chemistry and potential biological applications .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,6-dimethylocta-2,6-dienedial |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3 |
InChI Key |
GRHWFPUCRVCMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)










